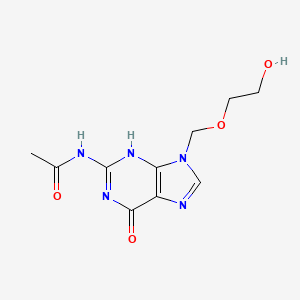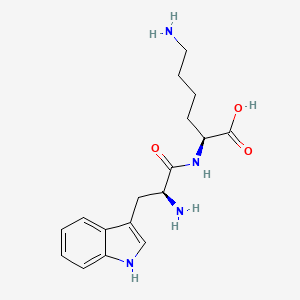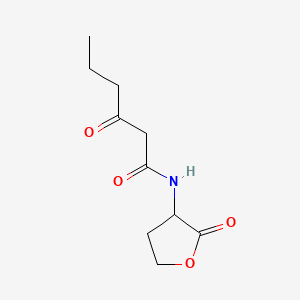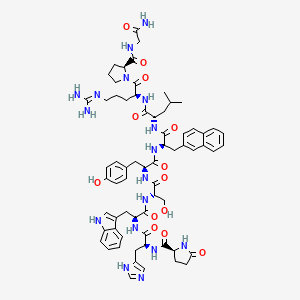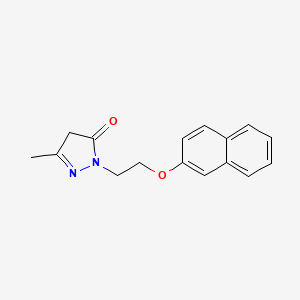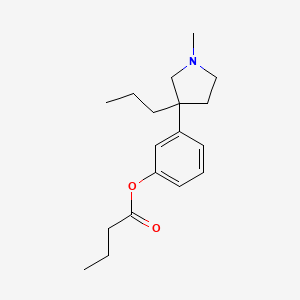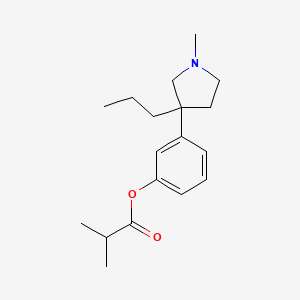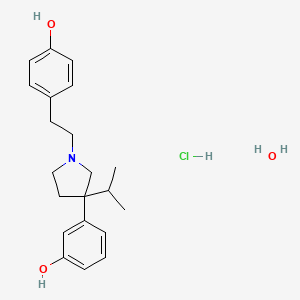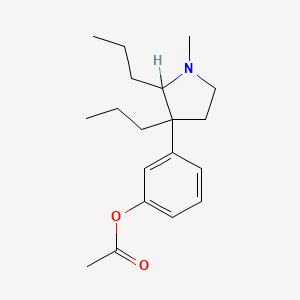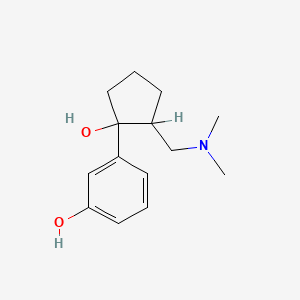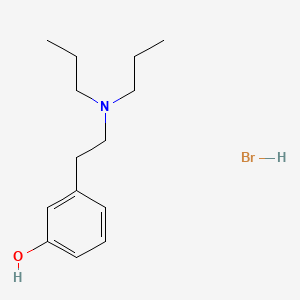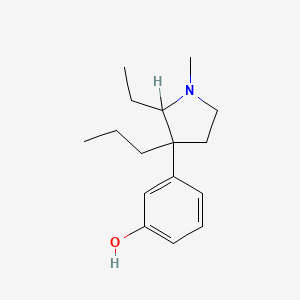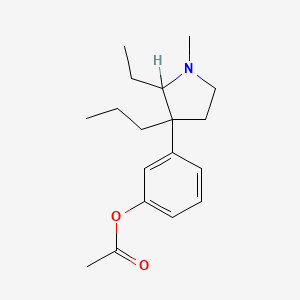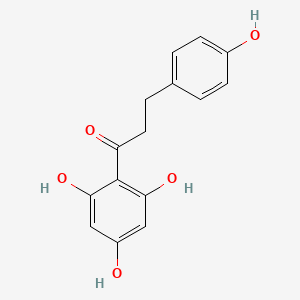
Phloretin
描述
Phloretin is a natural dihydrochalcone found in many fruits and vegetables, especially in apple tree leaves and the Manchurian apricots . It exhibits several therapeutic properties, such as antioxidant, antidiabetic, anti-inflammatory, and antitumor activities .
Synthesis Analysis
Phloretin-4-O-β-D-glucopyranoside, isolated from Homalium stenophyllum, was synthesized for the first time through aldol condensation and Schmidt glycosylation reactions . Another synthesis method involves a 24-hour reaction at 42 °C .
Molecular Structure Analysis
Phloretin has a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol . It is a dihydrochalcone substituted by hydroxy groups at positions 4, 2’, 4’ and 6’ .
Chemical Reactions Analysis
Phloretin has been found to actively participate in the Maillard reaction and directly react with different reactive carbonyl species .
Physical And Chemical Properties Analysis
Phloretin has a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol . Its IUPAC name is 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one .
科学研究应用
-
Anticancer Activity
- Field : Oncology
- Summary : Phloretin exhibits potent anticancer properties. It has been shown to have antiproliferative, proapoptotic, antimetastatic, and antiangiogenic activities in many different preclinical cancer models .
- Methods : The anticancer activity of phloretin is often studied using cell-based assays. These studies typically involve treating cancer cells with phloretin and then assessing the effects on cell proliferation, apoptosis, metastasis, and angiogenesis .
- Results : Phloretin has been found to significantly reduce membrane dipole potential, which can activate a number of cellular signaling pathways in a non-specific way. This minor flavonoid has effects on Bax and Bcl-2 proteins, caspases and MMPs, cytokines, and inflammatory enzymes .
-
Anti-inflammatory Activity
- Field : Immunology
- Summary : Phloretin has been found to have anti-inflammatory effects. It has been shown to modulate signal cascade and change permeability and fluidity of membranes .
- Methods : The anti-inflammatory activity of phloretin is often studied using in vitro and in vivo experimental setups .
- Results : Phloretin has been demonstrated to have anti-inflammatory effects in both in vitro and in vivo experimental setups .
-
Antidiabetic Activity
- Field : Endocrinology
- Summary : Phloretin has been found to have antidiabetic effects .
- Methods : The antidiabetic activity of phloretin is often studied using in vitro and in vivo experimental setups .
- Results : Phloretin has been demonstrated to have antidiabetic effects in both in vitro and in vivo experimental setups .
-
Neuroprotective Activity
- Field : Neurology
- Summary : Phloretin has been found to have neuroprotective effects .
- Methods : The neuroprotective activity of phloretin is often studied using in vitro and in vivo experimental setups .
- Results : Phloretin has been demonstrated to have neuroprotective effects in both in vitro and in vivo experimental setups .
-
Antimicrobial Activity
- Field : Microbiology
- Summary : Phloretin has been found to have antimicrobial effects .
- Methods : The antimicrobial activity of phloretin is often studied using in vitro and in vivo experimental setups .
- Results : Phloretin has been demonstrated to have antimicrobial effects in both in vitro and in vivo experimental setups .
-
Antioxidant Activity
- Field : Biochemistry
- Summary : Phloretin has been found to have antioxidant effects. Studies have shown that phloretin can increase the activity of antioxidant enzymes in the body .
- Methods : The antioxidant activity of phloretin is often studied using in vitro and in vivo experimental setups .
- Results : Phloretin has been demonstrated to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) .
-
Potentiating Immune Cell Activity
- Field : Immunology
- Summary : Phloretin has been found to potentiate the activity of immune cells against tumor cells, favoring cellular proliferation and differentiation, and enhancing the cytotoxic activity .
- Methods : The capacity of phloretin to potentiate the activity of immune cells is often studied using cell-based assays. These studies typically involve treating immune cells with phloretin and then assessing the effects on cellular proliferation, differentiation, and cytotoxic activity .
- Results : Phloretin has been found to up-regulate proteins such as perforin or granzyme B, enhancing the cytotoxic activity of immune cells .
-
Preventing Biofilm Production
- Field : Microbiology
- Summary : Phloretin has been found to prevent biofilm production in bacteria such as E. coli O157:H7 along with inhibition of bacterial attachment to human colon epithelial cells .
- Methods : The ability of phloretin to prevent biofilm production is often studied using in vitro experimental setups. These studies typically involve treating bacteria with phloretin and then assessing the effects on biofilm production and bacterial attachment .
- Results : Phloretin has been demonstrated to prevent biofilm production in bacteria such as E. coli O157:H7 and inhibit bacterial attachment to human colon epithelial cells .
-
Skin-related Disorders
- Field : Dermatology
- Summary : Phloretin has shown promising potential in alleviating skin-related disorders .
- Methods : The effectiveness of phloretin on skin-related disorders is often studied using both in vitro and in vivo experimental setups .
- Results : Few clinical studies have highlighted its promising potential in alleviating skin-related disorders .
-
Hepatoprotective Activity
- Field : Hepatology
- Summary : Phloretin has been found to have hepatoprotective effects .
- Methods : The hepatoprotective activity of phloretin is often studied using in vitro and in vivo experimental setups .
- Results : Phloretin has been demonstrated to have hepatoprotective effects in both in vitro and in vivo experimental setups .
-
Cardioprotective Activity
- Field : Cardiology
- Summary : Phloretin has been found to have cardioprotective effects .
- Methods : The cardioprotective activity of phloretin is often studied using in vitro and in vivo experimental setups .
- Results : Phloretin has been demonstrated to have cardioprotective effects in both in vitro and in vivo experimental setups .
安全和危害
属性
IUPAC Name |
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,16-17,19-20H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEREEWJJVICBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022393 | |
| Record name | 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pearl white powder; Sweet aroma | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
0.123 mg/mL at 16 °C, Slightly soluble in water, Sparingly soluble (in ethanol) | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Phloretin | |
CAS RN |
60-82-2 | |
| Record name | Phloretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phloretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phloretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHLORETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5J5OE47MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263.5 °C | |
| Record name | Phloretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

